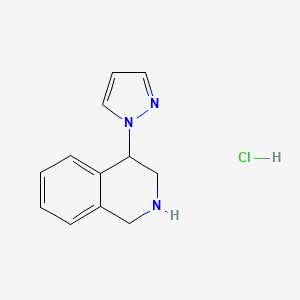

4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

4-pyrazol-1-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3.ClH/c1-2-5-11-10(4-1)8-13-9-12(11)15-7-3-6-14-15;/h1-7,12-13H,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYZUMKHXIRSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)N3C=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315368-21-8 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-4-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315368-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves two key steps:

- Formation of the 1,2,3,4-tetrahydroisoquinoline core , often via classical methods such as Bischler–Napieralski cyclization or reductive amination routes.

- Introduction of the 1H-pyrazol-1-yl substituent through nucleophilic substitution or coupling reactions.

- Conversion to the hydrochloride salt by treatment with hydrochloric acid to improve stability and solubility.

Preparation of the 1,2,3,4-Tetrahydroisoquinoline Core

A well-established approach for synthesizing the tetrahydroisoquinoline framework involves the Bischler–Napieralski reaction, which cyclizes β-phenylethylamine derivatives under dehydrating conditions to form isoquinoline intermediates, followed by reduction to tetrahydroisoquinolines.

- Starting from 2-(3,4-dimethoxyphenyl)-ethylamine and a suitable acid derivative, the intermediate isoquinoline is formed via Bischler–Napieralski cyclization.

- Catalytic hydrogenation then reduces this intermediate to the tetrahydroisoquinoline core.

- Further asymmetric transfer hydrogenation and reductive amination steps can be employed to introduce stereochemistry and functional groups as needed.

Introduction of the 1H-Pyrazol-1-yl Group

The pyrazolyl substituent is typically introduced by nucleophilic substitution on a suitable electrophilic precursor or by direct coupling reactions involving pyrazole derivatives.

Optimized procedures reported include:

- Reaction of 1,2,3,4-tetrahydroisoquinoline with halogenated heterocycles or pyrazolyl precursors in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylacetamide (DMAc).

- Use of bases like N,N-diisopropylethylamine to facilitate substitution reactions.

- Heating at moderate temperatures (50–125 °C) under inert atmosphere (nitrogen or argon) to drive the coupling to completion.

Formation of the Hydrochloride Salt

After the pyrazolyl substitution, the free base is converted into its hydrochloride salt by adding hydrochloric acid, often in ethanol or aqueous media, to precipitate the product as a stable, crystalline solid.

Representative Preparation Procedures and Yields

Detailed Example from Patent Literature

A closely related synthetic approach reported in patent US20170267646A1 for tetrahydroisoquinoline derivatives involves:

- Heating 1-methyl-1,2,3,4-tetrahydroisoquinoline or its hydrochloride salt with an electrophilic aromatic compound in solvents such as glycerol, toluene, or 1,3-propanediol under nitrogen at 110–150 °C.

- After reaction completion, ethanol and hydrochloric acid are added to adjust pH to 1.

- The product is filtered, washed with water and ethanol, yielding white powder with yields around 85–90%.

This method emphasizes the importance of inert atmosphere, solvent choice, and precise pH control for optimal yield and purity.

Research Findings and Optimization Notes

- Solvent Effects: Polar aprotic solvents like DMF and DMAc enhance nucleophilicity and reaction rates for pyrazolyl substitution.

- Base Selection: N,N-diisopropylethylamine is preferred for its strong, non-nucleophilic base properties, facilitating clean substitution.

- Temperature Control: Moderate heating (50–125 °C) balances reaction kinetics and minimizes side reactions.

- Inert Atmosphere: Nitrogen or argon protection prevents oxidation and side reactions.

- Purification: Crystallization from ethanol and water mixtures after acidification ensures high purity.

- Yield Optimization: Molar ratios of reactants (1:1 to 1:2) and reaction times (6–12 h) are critical parameters.

Summary Table of Preparation Parameters

| Parameter | Preferred Conditions | Impact on Preparation |

|---|---|---|

| Solvent | THF, DMAc, toluene, glycerol | Solubility and reaction rate |

| Base | N,N-diisopropylethylamine | Facilitates substitution, reduces side reactions |

| Temperature | 50–150 °C | Controls reaction kinetics |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Molar Ratio (Reactants) | 1:1 to 1:2 | Ensures complete conversion |

| pH for Salt Formation | ~1 (using HCl) | Maximizes salt precipitation |

| Reaction Time | 6–12 hours | Ensures completion |

| Yield | 50–90% | Dependent on optimization |

Chemical Reactions Analysis

Types of Reactions: 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazolyl or isoquinoline positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and halides can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Oxidation can yield ketones or carboxylic acids.

Reduction Products: Reduction can produce amines or alcohols.

Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structural components allow it to interact with various biological targets.

Anticancer Activity

Research indicates that 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers in cell cultures. It appears to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Neuroprotective Properties

Recent investigations have suggested that the compound may offer neuroprotective effects against neurodegenerative diseases. Animal models have shown promising results in reducing oxidative stress and improving cognitive functions .

The compound's biological activities extend beyond anticancer effects. It has been studied for its potential as:

- Antimicrobial Agent : Exhibiting activity against various bacterial strains.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

Table 1: Summary of Biological Activities

Material Science Applications

Due to its unique chemical structure, 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is also being explored for use in materials science.

Polymer Synthesis

The compound serves as a building block in synthesizing novel polymers with enhanced properties. Its ability to form coordination complexes makes it suitable for developing advanced materials with specific functionalities .

Catalysis

In catalytic processes, this compound can act as a ligand to facilitate various chemical reactions. Studies have shown its effectiveness in promoting reactions under mild conditions, making it an attractive candidate for green chemistry applications .

Case Study 1: Anticancer Research

A comprehensive study involving various cancer cell lines demonstrated that modifications of the tetrahydroisoquinoline core significantly enhanced the anticancer activity of the compound. The study found that certain substitutions increased selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Neuroprotection

Mechanism of Action

The mechanism by which 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

FLS-359: A SIRT2 Modulator

FLS-359 (Table 2 in ) shares the tetrahydroisoquinoline backbone but differs in substituents:

- Structure : Contains a 7-(2,4-dimethylimidazol-1-yl) group and a 5-{[4-(1H-pyrazol-1-yl)phenyl]methyl}thiazol-2-yl substituent.

- Key Difference : The additional thiazole and phenylpyrazole groups enhance its binding specificity to SIRT2 compared to the simpler pyrazole-substituted target compound.

4-(1-Methyl-1H-Pyrazol-4-yl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

This analog (CAS: 2303565-69-5) differs in pyrazole substitution:

Brominated Tetrahydroisoquinoline Derivatives

- 7-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS: 17680-55-6): Bromine at position 7 enhances electrophilic reactivity, making it useful in cross-coupling reactions.

- 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1159813-53-2): Bromine at position 8 increases steric hindrance, altering binding kinetics compared to the target compound.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-salt forms (e.g., free base C₁₂H₁₃N₃) .

- Lipophilicity : Methyl-substituted analogs (e.g., 4-(1-methylpyrazol-4-yl)-THIQ) exhibit higher logP values, favoring blood-brain barrier penetration .

Biological Activity

4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14ClN3

- Molecular Weight : 235.72 g/mol

- CAS Number : 1315368-21-8

Pharmacological Activities

Research indicates that compounds in the tetrahydroisoquinoline (THIQ) class exhibit a wide range of biological activities. The following sections summarize the key findings regarding the biological activity of 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Antimicrobial Activity

Studies have shown that THIQ derivatives possess significant antimicrobial properties. A review highlighted various THIQ analogs demonstrating effectiveness against multiple pathogens. The structure-activity relationship (SAR) suggests that modifications at specific positions enhance antimicrobial efficacy .

Neuroprotective Effects

The neuroprotective potential of THIQ compounds is well-documented. Research indicates that these compounds can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation may contribute to their efficacy in treating neurodegenerative diseases .

Anticancer Properties

Recent investigations have identified the compound's potential as an anticancer agent. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways and increasing reactive oxygen species (ROS) levels . The compound's mechanism involves targeting specific signaling pathways associated with cell survival and proliferation.

Case Study 1: Neuroprotection in Animal Models

A study explored the effects of 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride in a mouse model of Parkinson's disease. The results indicated significant neuroprotective effects, with treated mice showing reduced motor deficits and preserved dopaminergic neurons compared to controls .

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was evaluated for its antimicrobial activity against resistant bacterial strains. The results demonstrated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent against antibiotic-resistant infections .

The biological activity of 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can be attributed to several mechanisms:

- Modulation of Neurotransmitter Receptors : It influences dopamine and serotonin receptors, which are crucial for mood regulation and neuroprotection.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways in cancer cells.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways in pathogens.

Q & A

Q. How can researchers optimize the synthesis of 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride to improve yield and purity?

Methodological Answer: Optimization involves solvent selection (e.g., ethylene glycol or DMF for improved reaction kinetics), controlled molar ratios (e.g., 1:1.1–1.5 for nucleophilic substitution), and purification via recrystallization or chromatography. For example, using ethylene glycol as a solvent enhances reaction efficiency due to its high boiling point and polarity, while column chromatography with silica gel improves purity .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

Methodological Answer: 1H NMR and ESI-MS are critical for structural confirmation. NMR identifies proton environments (e.g., pyrazole and tetrahydroisoquinoline protons), while mass spectrometry confirms molecular weight. For example, 1H NMR can resolve aromatic protons at δ 7.2–8.1 ppm and aliphatic protons at δ 2.5–4.0 ppm, aligning with tetrahydroisoquinoline and pyrazole moieties .

Q. What are the key solubility considerations for this compound in different solvents?

Methodological Answer: The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol). Solubility in aprotic solvents like DMSO or DMF is moderate, making them suitable for reaction media. Ethanol/water mixtures are ideal for recrystallization to balance solubility and purity .

Q. Which chromatographic techniques are optimal for purifying this compound?

Methodological Answer: Reverse-phase HPLC or silica gel column chromatography effectively separate impurities. For example, using a methanol/water gradient in HPLC achieves >99% purity, while silica gel with ethyl acetate/hexane mixtures (3:7) resolves by polarity differences .

Advanced Research Questions

Q. How does the presence of substituents on the tetrahydroisoquinoline ring affect the compound’s physicochemical properties?

Methodological Answer: Electron-donating groups (e.g., methoxy at C6/C7) increase lipophilicity and alter pKa, impacting bioavailability. Computational tools like LogP calculators predict partition coefficients, while X-ray crystallography reveals steric effects. For instance, 6,7-dimethoxy derivatives show enhanced membrane permeability .

Q. What strategies are effective for resolving enantiomers in tetrahydroisoquinoline derivatives?

Methodological Answer: Chiral chromatography (e.g., Chiralpak AD-H column) or kinetic resolution using enantioselective catalysts can separate (R)- and (S)-isomers. Optical rotation and circular dichroism (CD) spectroscopy validate enantiomeric excess. For example, (R)-isomers may exhibit αD = +15° in methanol .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer: In vitro assays (e.g., enzyme inhibition, receptor binding) using fluorescence polarization or SPR (surface plasmon resonance) quantify target engagement. For CNS applications, blood-brain barrier penetration can be assessed via PAMPA-BBB models. Dose-response curves (IC50/EC50) are generated using nonlinear regression .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

Methodological Answer: Scale-up risks racemization due to prolonged heating. Mitigation strategies include low-temperature reactions (<60°C) and inert atmospheres. Process analytical technology (PAT) monitors enantiomeric ratios in real-time via inline FTIR or Raman spectroscopy .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) simulates binding to targets like 5-HT receptors. MD (molecular dynamics) simulations assess stability over 100 ns trajectories. QSAR models correlate substituent effects with activity, guiding lead optimization .

Q. What are the common degradation pathways of this compound under various storage conditions?

Methodological Answer: Hydrolysis of the pyrazole ring in acidic/basic conditions or oxidation of the tetrahydroisoquinoline moiety are key pathways. Accelerated stability studies (40°C/75% RH) with HPLC-MS identify degradants. Lyophilization or storage under nitrogen at -20°C minimizes degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.